

Safety precautions for handling tetrabutyltin in a laboratory setting.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tetrabutyltin
Cat. No.:	B032133

[Get Quote](#)

An In-Depth Technical Guide to Safety Precautions for Handling **Tetrabutyltin** in a Laboratory Setting

Introduction

Tetrabutyltin ((C₄H₉)₄Sn or SnBu₄), also known as TBT, is an organotin compound widely utilized in industrial and laboratory settings. It serves as a precursor for the synthesis of other organotin compounds, which are used as stabilizers for PVC, biocides, fungicides, and wood preservatives.^{[1][2]} Given its chemical properties and toxicological profile, the handling of **tetrabutyltin** requires stringent safety protocols to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the necessary precautions, procedures, and data for the safe management of **tetrabutyltin** in a research environment.

Hazard Identification and Classification

Tetrabutyltin is classified as a hazardous substance with significant health and environmental risks. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.^{[3][4]} Furthermore, it is recognized for causing damage to organs, specifically the thymus and spleen, through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.^{[3][5][6]}

GHS Hazard Classification:

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	3	Skull and Crossbones	Danger	H301: Toxic if swallowed
Acute Toxicity, Dermal	4	Exclamation Mark	Warning	H312: Harmful in contact with skin
Skin Corrosion/Irritation	2	Exclamation Mark	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	Exclamation Mark	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)	1	Health Hazard	Danger	H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute	1	Environment	Warning	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic	1	Environment	Warning	H410: Very toxic to aquatic life with long lasting effects

Source:[1][3][4][6]

Physicochemical and Toxicological Data

Understanding the physical and toxicological properties of **tetrabutyltin** is critical for safe handling.

Table 1: Physicochemical Properties of **Tetrabutyltin**

Property	Value	Citations
CAS Number	1461-25-2	[3]
Molecular Formula	C ₁₆ H ₃₆ Sn	[1][7]
Molecular Weight	347.17 g/mol	[1]
Appearance	Colorless to light yellow, oily liquid	[1][2][7]
Boiling Point	145 °C @ 10 mmHg 245 °C @ 760 mmHg	[2][6][8]
Melting Point	-97 °C	[1][2]
Density	1.054 g/cm ³ at 20 °C	[1][2]
Vapor Pressure	0.002 hPa at 25 °C	[3][9]
Solubility in Water	Insoluble	[1][6][7]
Solubility in Organic Solvents	Soluble in non-polar solvents like benzene, ether, THF	[1][7]
Flash Point	107 - 115 °C	[1][6][9]

Table 2: Toxicological Data for **Tetrabutyltin**

Metric	Value	Species	Citations
LD ₅₀ Oral	100 - 1268 mg/kg	Rat	[2][10]
LD ₅₀ Dermal (ATE)	300 - 1100 mg/kg	-	[3][10]
LC ₅₀ Inhalation (ATE)	0.05 mg/L / 4h	-	[10]
Exposure Limits (ACGIH TLV-TWA for all organotins as Sn)	0.1 mg/m ³	-	[11]
Exposure Limits (ACGIH STEL for all organotins as Sn)	0.2 mg/m ³	-	[11]

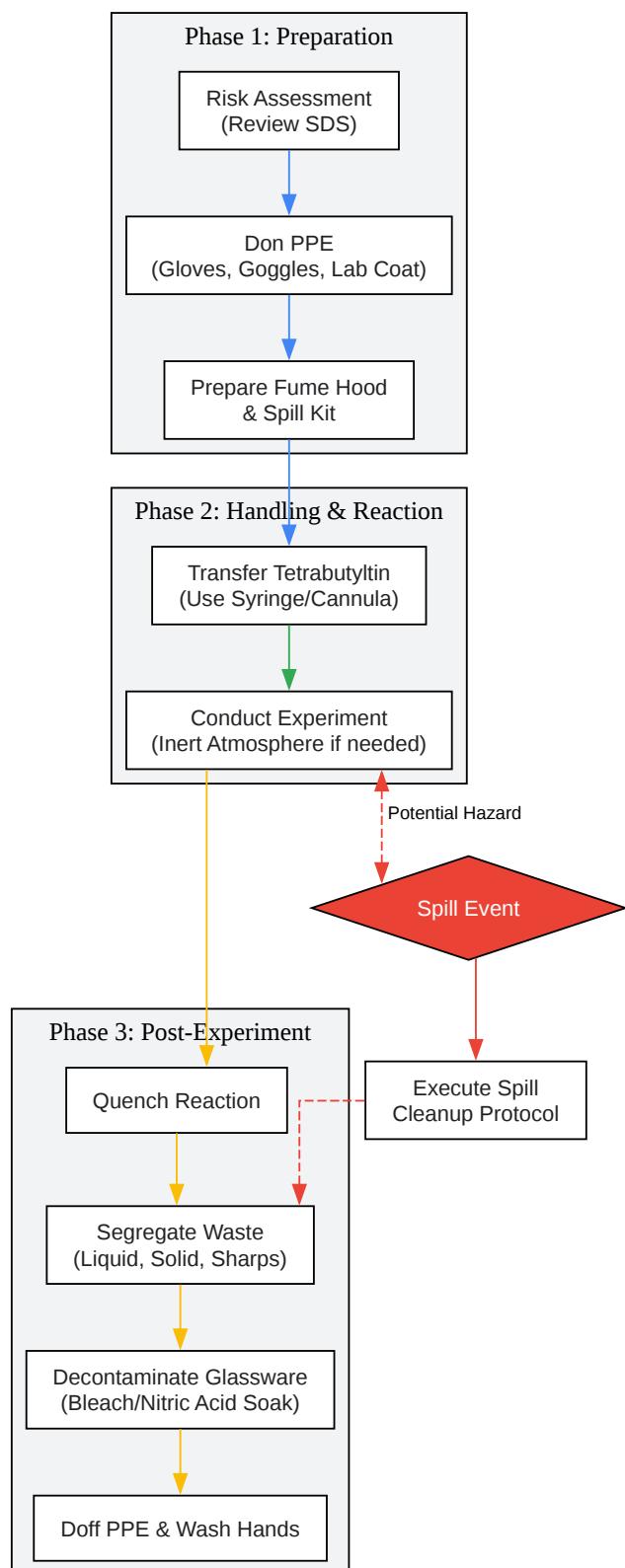
ATE: Acute Toxicity Estimate

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential.

- Engineering Controls:
 - Chemical Fume Hood: All work with **tetrabutyltin** must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3][9][12]
 - Ventilation: General laboratory ventilation should be adequate, with systems designed to prevent the accumulation or recirculation of contaminants.[4][13]
 - Safety Stations: Eyewash fountains and emergency showers must be readily accessible and located near the workstation.[4][13]
- Personal Protective Equipment (PPE):
 - Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a risk.[4][12]

- Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. A lab coat or chemical-resistant coveralls should be worn.[3][4][12]
- Respiratory Protection: If there is a risk of exceeding exposure limits or when handling outside of a fume hood (e.g., in a large spill), a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[12][13]


Safe Handling, Storage, and Experimental Protocols

Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.

Storage

Tetrabutyltin should be stored in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area.[3][12][13] It should be stored away from incompatible materials, particularly strong oxidizing agents.[13][14] The storage area should be identified with clear signage.[15]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the safe laboratory management of **tetrabutyltin**.

Protocol: General Handling of Tetrabutyltin

- Preparation: Before starting, review the Safety Data Sheet (SDS). Ensure a spill kit is accessible.
- PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- Location: Perform all manipulations of **tetrabutyltin** inside a certified chemical fume hood.[3][9]
- Transfer: Use a syringe or cannula for liquid transfers to minimize exposure.
- Practices: Avoid eating, drinking, or smoking in the laboratory area.[4][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][13]

Protocol: Spill Cleanup

- Evacuation: Evacuate non-essential personnel from the spill area.[13]
- Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
- Containment: Dike the spill to prevent spreading using an inert absorbent material such as vermiculite, dry sand, or a spill pillow.[4][11][14]
- Absorption: Carefully cover the spill with the absorbent material.
- Collection: Once absorbed, collect the material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste.[14][15]
- Decontamination: Clean the spill area thoroughly to remove any residual contamination.[4]
- Reporting: Document and report the spill according to institutional procedures.[15]

Protocol: Glassware Decontamination

Glassware that has come into contact with organotin compounds requires specific decontamination to break down the toxic organic component.

- Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone, DCM) to remove the bulk of the residue. Collect this rinsate as hazardous waste. [\[16\]](#)
- Oxidative Soak: Immerse the rinsed glassware completely in a decontamination bath. Two common options are:
 - Option A: Bleach Bath: A full-strength commercial bleach (sodium hypochlorite) solution. [\[12\]](#)[\[16\]](#)
 - Option B: Nitric Acid Bath: A 20% nitric acid solution.[\[16\]](#)
- Duration: Allow the glassware to soak for at least 12-24 hours.[\[12\]](#)[\[16\]](#) This process oxidizes the organotin to less harmful inorganic tin compounds.[\[16\]](#)
- Final Cleaning: Carefully remove the glassware from the bath, rinse thoroughly with deionized water, and then proceed with standard laboratory washing procedures.
- Bath Disposal: The decontamination bath (bleach or acid) must be collected and disposed of as hazardous waste.[\[12\]](#)

Waste Disposal

All waste containing **tetrabutyltin** is considered hazardous and must be managed accordingly.

- Segregation: Do not mix organotin waste with other waste streams.[\[12\]](#)
- Containers: Collect all liquid and solid waste, including contaminated PPE and absorbent materials, in sealed, clearly labeled containers. The label should read "Waste for disposal - contains **tetrabutyltin**".[\[14\]](#)[\[15\]](#)
- Empty Packaging: Prior to disposal, empty containers and packaging should be triple-rinsed with a suitable solvent.[\[14\]](#)[\[15\]](#) The rinsate must be collected as hazardous waste.[\[15\]](#) After triple-rinsing, the container may be disposed of as non-hazardous waste, pending institutional guidelines.[\[14\]](#)[\[15\]](#)
- Disposal Facility: All **tetrabutyltin** waste must be disposed of through a licensed hazardous waste disposal facility. It must not be discarded in municipal landfills or poured down the

drain.[3][4][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabutyltin - Wikipedia [en.wikipedia.org]
- 2. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. wwfieu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 6. fishersci.com [fishersci.com]
- 7. CAS 1461-25-2: Tetrabutyltin | CymitQuimica [cymitquimica.com]
- 8. Tetrabutyltin - Sciencemadness Wiki [sciencemadness.org]
- 9. TETRABUTYLTIN - Safety Data Sheet [chemicalbook.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. canada.ca [canada.ca]
- 15. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 16. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Safety precautions for handling tetrabutyltin in a laboratory setting.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032133#safety-precautions-for-handling-tetrabutyltin-in-a-laboratory-setting>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com